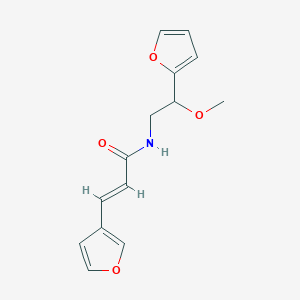

(E)-N-(2-(furan-2-yl)-2-methoxyethyl)-3-(furan-3-yl)acrylamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular formula of FMA is C14H15NO4. The InChI Key is UQUGDNAXZDZUON-SNAWJCMRSA-N. The molecular structure of FMA involves a C–N triple bond as indicated by a C7–N1 distance of 1.149 (3) Å . The three N1–C7–C6 atoms with the bond angle of 178.5 (3)° are almost in a straight line .Applications De Recherche Scientifique

Mitigation of Acrylamide and Furan in Food

Industrially Applicable Strategies for Mitigating Acrylamide, Furan, and 5-Hydroxymethylfurfural in Food : Research has highlighted the toxicity of acrylamide and furanic compounds, identifying them as "possibly carcinogenic to humans." Studies have focused on their metabolism, toxicity, and the mechanisms of their formation. To reduce their levels in food, interventions such as using asparaginase and thermal input reduction techniques (e.g., low temperature-long time dehydration; dielectric heating), and vacuum treatment to remove already formed compounds have been suggested (Anese et al., 2013).

Acrylamide Derivatives for Drug Delivery

Facile, Controlled, Room-Temperature RAFT Polymerization of N-isopropylacrylamide : Poly(N-isopropyl acrylamide) is a thermoresponsive polymer widely investigated for drug delivery applications. This research reports conditions facilitating controlled, room-temperature RAFT polymerization of N-isopropylacrylamide, highlighting the potential for precise polymer production useful in biomedical applications (Convertine et al., 2004).

Reduction of Furan and Acrylamide in Foods

Effectiveness of Ionizing Radiation in Reducing Furan and Acrylamide Levels in Foods : Investigating the potential of ionizing radiation to reduce levels of thermally induced furan and acrylamide in various foods, this study found that low doses of irradiation effectively destroyed furan and acrylamide in water, with significant but less effective reductions in real food samples. The findings suggest a possible method for reducing these contaminants in food processing (Fan & Maštovská, 2006).

Coronavirus Helicase Inhibition

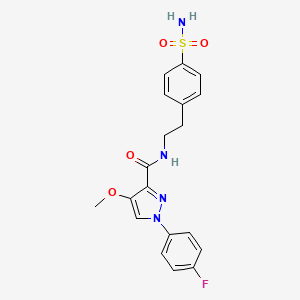

A Novel Chemical Compound for Inhibition of SARS Coronavirus Helicase : A study identified a novel chemical compound, (E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl) acrylamide, that suppresses the enzymatic activities of SARS coronavirus helicase, suggesting its potential utility in developing inhibitors against SARS coronavirus (Lee et al., 2017).

Propriétés

IUPAC Name |

(E)-3-(furan-3-yl)-N-[2-(furan-2-yl)-2-methoxyethyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4/c1-17-13(12-3-2-7-19-12)9-15-14(16)5-4-11-6-8-18-10-11/h2-8,10,13H,9H2,1H3,(H,15,16)/b5-4+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQUGDNAXZDZUON-SNAWJCMRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C=CC1=COC=C1)C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(CNC(=O)/C=C/C1=COC=C1)C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-(2-(furan-2-yl)-2-methoxyethyl)-3-(furan-3-yl)acrylamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3E)-1-(4-methylbenzyl)-3-{[(4-methylbenzyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2667264.png)

![2,2-Dioxo-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]thiazine-7-carboxylic acid](/img/structure/B2667268.png)

![N-Methyl-N-[2-oxo-2-[2,2,6-trimethyl-6-(trifluoromethyl)morpholin-4-yl]ethyl]prop-2-enamide](/img/structure/B2667269.png)

![2-(4-(Benzo[d]thiazole-2-carbonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate](/img/structure/B2667272.png)

![2-(1-Pyrrolidinyl)-3-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B2667276.png)

![3-(4-chlorophenyl)-2,5-dimethyl-N-phenethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2667277.png)

![2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2667279.png)

![Methyl 2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B2667280.png)